Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)
Description
Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9CI) is a tetracyclic heterocyclic compound characterized by a fused pyrazine-isoindole core with partial hydrogenation (hexahydro) and a methyl substituent at position 2. The isoindole moiety (a benzene-fused pyrrole) distinguishes it from pyrido-benzazepine derivatives like MRP, suggesting possible differences in receptor binding and pharmacokinetics .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-methyl-3,4,6,10b-tetrahydro-1H-pyrazino[2,1-a]isoindole |
InChI |
InChI=1S/C12H16N2/c1-13-6-7-14-8-10-4-2-3-5-11(10)12(14)9-13/h2-5,12H,6-9H2,1H3 |
InChI Key |
HEKLTJNYTBKHEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CC3=CC=CC=C3C2C1 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
A representative synthetic route includes:
Step 1: Formation of Key Intermediate
Starting from a substituted aniline derivative, condensation with a dihydropyrazine precursor is conducted under controlled conditions. This step forms an intermediate capable of undergoing intramolecular cyclization.Step 2: Cyclization Reaction
The intermediate undergoes cyclization, often facilitated by acidic or basic catalysts, to form the fused pyrazinoisoindole ring system. Reaction parameters such as temperature, solvent choice, and catalyst concentration are optimized to favor ring closure.Step 3: Reduction and Methylation
The partially unsaturated ring system is then subjected to reduction, commonly using hydrogen gas in the presence of palladium on carbon catalyst, to yield the hexahydro derivative. Methylation at the 2-position is achieved either before or after cyclization, depending on the synthetic strategy, using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Considerations
For scale-up and industrial production, the synthetic route is optimized to enhance yield, purity, and cost-effectiveness. Key strategies include:
- Use of continuous flow reactors to maintain consistent reaction conditions and improve safety.
- Selection of green solvents and environmentally benign catalysts to reduce waste and hazards.
- Implementation of efficient purification techniques such as crystallization and chromatography to isolate the target compound with high purity.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Condensation | Substituted aniline, dihydropyrazine | Ethanol, Acetic acid | 60 - 80 | 4 - 8 | Acid catalyst promotes condensation |
| Cyclization | Acidic or basic catalyst (e.g., HCl, NaOH) | Toluene, DMF | 80 - 120 | 6 - 12 | Intramolecular ring closure |
| Reduction | Hydrogen gas, Pd/C catalyst | Ethanol, Methanol | 25 - 50 | 2 - 6 | Hydrogenation to hexahydro form |
| Methylation | Methyl iodide or dimethyl sulfate | DMF, Acetone | 25 - 40 | 1 - 3 | Introduction of methyl group |
Chemical Reactions Analysis
Types of Reactions Involved
- Condensation: Formation of imine or related intermediates between amine and carbonyl groups.
- Cyclization: Intramolecular nucleophilic attack leading to ring closure.
- Reduction: Hydrogenation of unsaturated bonds to saturate the bicyclic system.
- Substitution: Methylation at the nitrogen or carbon sites to introduce the methyl substituent.
Common Reagents and Their Roles
| Reagent | Role | Typical Conditions |
|---|---|---|
| Substituted aniline | Starting material | Reacts with dihydropyrazine |
| Dihydropyrazine | Cyclization precursor | Forms fused ring system |
| Palladium on carbon | Hydrogenation catalyst | Facilitates reduction under H2 |
| Methyl iodide | Methylating agent | Introduces methyl group |
| Acidic catalysts (HCl) | Promotes condensation and cyclization | Enhances reaction rate |
Research Discoveries and Applications
- The compound serves as a building block for synthesizing more complex heterocyclic molecules with potential pharmaceutical applications.
- Studies have indicated its potential bioactivity , including antimicrobial and anticancer effects, attributed to its unique fused ring structure.
- It is explored as a lead compound in drug discovery, targeting enzymes or receptors relevant to disease pathways.
- Industrially, derivatives of this compound are investigated for novel materials with electronic or optical properties.
Summary Table of Key Data
| Property | Data |
|---|---|
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 2-methyl-3,4,6,10b-tetrahydro-1H-pyrazino[2,1-a]isoindole |
| CAS Number | 79016-70-9 |
| Typical Synthetic Route | Condensation → Cyclization → Reduction → Methylation |
| Common Catalysts | Acid catalysts, Pd/C for hydrogenation |
| Solvents Used | Ethanol, Toluene, DMF |
| Reaction Temperatures | 25 - 120 °C |
| Research Applications | Medicinal chemistry, material science |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully hydrogenated compounds.
Scientific Research Applications
Anticancer Properties
Pyrazino[2,1-a]isoindole derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit neoplastic cells through various mechanisms. For example, certain derivatives have been identified as selective inhibitors of cyclic guanosine monophosphate-specific phosphodiesterase (cGMP-specific PDE), which is beneficial in treating various cancers .
Neuropsychiatric Applications
These compounds have also been studied for their neuropsychiatric effects. Specific pyrazinoindoles have demonstrated partial agonist activity at serotonin receptors (5HT2C), showing potential in treating disorders such as anxiety and depression. In vivo studies in animal models have suggested that these compounds could be effective therapeutic agents for psychiatric conditions like obsessive-compulsive disorder and panic anxiety .
Anti-infectious and Autoimmune Properties
The anti-infectious properties of pyrazino[2,1-a]isoindole derivatives are notable as well. Some compounds have exhibited efficacy against viral infections and autoimmune diseases. Their ability to modulate immune responses makes them candidates for further research in treating conditions characterized by dysregulated immune activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Mirtazapine (MRP)
Structure: Pyrazino[2,1-a]pyrido[2,3-c]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl. Key Differences:
- MRP contains a pyrido (pyridine-fused) and benzazepine ring system, whereas the target compound features an isoindole core.
- Both share a pyrazine ring and methyl substituent but differ in hydrogenation patterns (MRP: hexahydro at positions 1,2,3,4,10,14b; target: 1,2,3,4,6,10b).
Pharmacological Activity : - MRP acts as a noradrenergic and specific serotonergic antidepressant (NaSSA) via antagonism of α2-adrenergic, 5-HT2, and 5-HT3 receptors .
- The isoindole variant’s activity remains uncharacterized but may exhibit altered receptor affinity due to structural differences.
Mirtazapine Impurities
Impurity A: 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-oxide.
- Structural Variation : Oxidation at the pyrazine ring introduces a polar oxide group.
- Impact : Likely reduces blood-brain barrier penetration compared to MRP, rendering it pharmacologically inactive .
Impurity C: 2-Methyl-3,4,10,14b-tetrahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-1(2H)-one.
6H-Pyrazino[1,2-c]pyrimidin-6-one,7-ethyloctahydro-(9CI)
Structure: Bicyclic pyrazino-pyrimidinone with ethyl and octahydro substituents. Key Differences:
- Lacks the isoindole or benzazepine moieties, instead featuring a pyrimidinone ring.
- Higher saturation (octahydro) increases conformational rigidity compared to the target compound’s hexahydro state. Pharmacological Insight: No direct activity reported, but the ethyl group may enhance lipophilicity, influencing bioavailability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The pyrazine ring and methyl group are critical for receptor interaction in MRP. Modifications, such as isoindole substitution, may shift selectivity toward other neurotransmitter systems .
- Metabolic Considerations : Oxidation (as in Impurity A) or ketone formation (Impurity C) could reduce CNS activity but serve as markers for quality control in synthesis .
- Synthetic Challenges : The hexahydro configuration in the target compound may complicate stereochemical control during synthesis compared to less saturated analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of pyrazino[2,1-a]isoindole derivatives, and how can reaction yields be optimized?
- Methodological Answer : A modular approach involving domino ring-closure reactions with β-amino acids and 2-formylbenzoic acid has been reported. For example, N-propargyl-substituted aminonorbornene carboxamides undergo CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to generate pyrimido[2,1-a]isoindole derivatives. Yields (25–45%) can be improved by optimizing reaction time, solvent polarity, and catalyst loading. Purification via silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) is critical for isolating pure products .
Q. How can the structural integrity of pyrazino[2,1-a]isoindole derivatives be confirmed post-synthesis?
- Methodological Answer : Structural validation relies on a combination of , , and elemental analysis. For instance, signals in the range of δ 1.2–3.8 ppm confirm methyl and methylene protons in the hexahydroisoindole core, while aromatic protons appear at δ 6.5–7.5 ppm. Elemental analysis (C, H, N within ±0.4% of theoretical values) ensures purity .
Q. What analytical techniques are suitable for quantifying pyrazino[2,1-a]isoindole derivatives in biological matrices?
- Methodological Answer : Fluorimetric assays based on isoindole formation under basic conditions (pH 9–10) offer high sensitivity (LOD ~0.1 µg/mL). This non-extractive method avoids heating steps and is validated using ICH guidelines, making it applicable for pharmacokinetic studies in plasma/urine .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of pyrazino[2,1-a]isoindole-based macrocycles?
- Methodological Answer : Rhodium(III)-catalyzed C-H/O dual activation enables macrocyclization with stereochemical precision. For example, pyrido[2,1-a]isoindole-grafted macrocycles are synthesized using dirhodium catalysts in acetonitrile at 80°C, achieving diastereomeric ratios >5:1. Chiral HPLC or crystallography is recommended for resolving enantiomers .
Q. What mechanisms underlie the interaction of pyrazino[2,1-a]isoindole derivatives with nucleic acids?
- Methodological Answer : Tetracyclic iminium salts of benzo[f]pyrido[2,1-a]isoindole exhibit partial intercalation with DNA, evidenced by NMR upfield shifts (~0.25 ppm) and signal broadening (~45 Hz). Competitive binding assays (e.g., ethidium bromide displacement) and viscosity measurements differentiate intercalation from groove binding .
Q. How can structural modifications enhance the biological activity of pyrazino[2,1-a]isoindole derivatives against autoimmune targets?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at position 10 of the tetrahydropyrido[2,1-a]isoindole scaffold improves binding to autoimmune disease targets (IC < 100 nM). Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) optimize steric and electronic complementarity .
Q. How should contradictory data on synthetic yields or biological activity be addressed?
- Methodological Answer : Discrepancies in yields (e.g., 24–91% for imine formation) may arise from solvent polarity (methanol vs. DMF) or amine nucleophilicity. For biological assays, validate cell viability (MTT assay) and target engagement (SPR or ITC) to rule off-target effects. Replicate experiments with standardized protocols (e.g., fixed temperature/pH) minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
